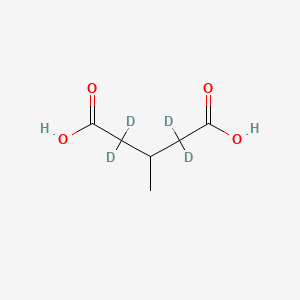
3-Methylglutaric acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylglutaric acid-d4 is a deuterium-labeled version of 3-Methylglutaric acid. This compound is a leucine metabolite and belongs to the class of C6 dicarboxylic organic acids. It is associated with two distinct leucine pathway enzyme deficiencies: 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase . The deuterium labeling is often used in scientific research to study metabolic pathways and drug metabolism due to its stability and traceability .
Métodos De Preparación
The synthesis of 3-Methylglutaric acid-d4 involves the incorporation of deuterium into the 3-Methylglutaric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of 3-Methylglutaric acid in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . Industrial production methods typically involve large-scale hydrogenation processes under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
3-Methylglutaric acid-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol form. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 3-methylglutaric aldehyde, while reduction can yield 3-methylglutaric alcohol .
Aplicaciones Científicas De Investigación
3-Methylglutaric acid-d4 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Methylglutaric acid-d4 involves its role as a metabolite in the leucine degradation pathway. It interacts with specific enzymes, such as 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase, to facilitate the breakdown of leucine into usable energy forms . The deuterium labeling allows researchers to trace these interactions and understand the metabolic pathways involved .
Comparación Con Compuestos Similares
3-Methylglutaric acid-d4 can be compared with other similar compounds, such as:
3-Methylglutaric acid: The non-deuterated version, which is also a leucine metabolite but lacks the stability and traceability provided by deuterium labeling.
3-Hydroxy-3-methylglutaric acid: Another leucine metabolite involved in the same metabolic pathway but with different functional groups and reactivity.
3-Methylglutaconic acid: A related compound with similar metabolic roles but distinct structural differences.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool in metabolic and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2,2,4,4-tetradeuterio-3-methylpentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |
Clave InChI |
XJMMNTGIMDZPMU-RRVWJQJTSA-N |
SMILES isomérico |
[2H]C([2H])(C(C)C([2H])([2H])C(=O)O)C(=O)O |
SMILES canónico |
CC(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


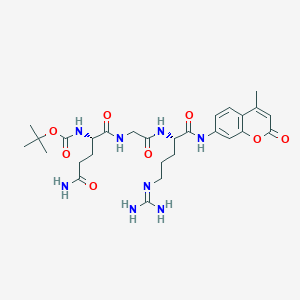
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
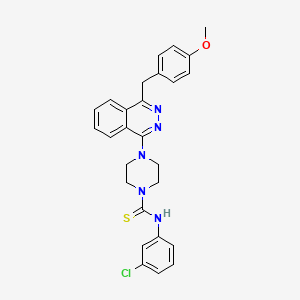
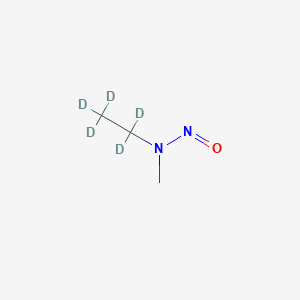
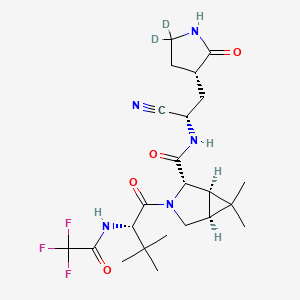
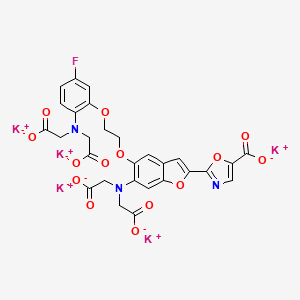
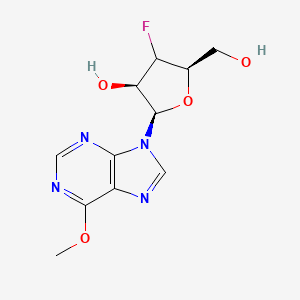
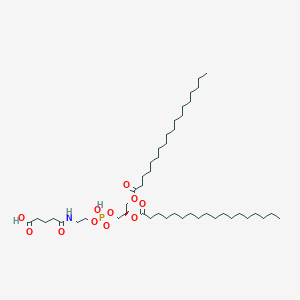
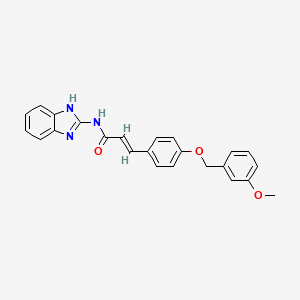
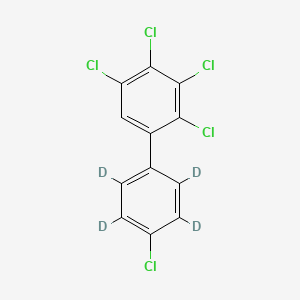
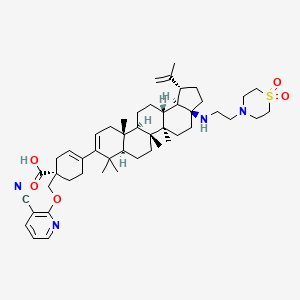
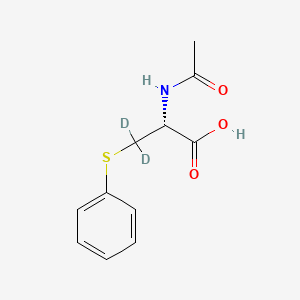
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
